1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Agrochemical intermediate procurement Purity specification Prochloraz synthesis

Prochloraz manufacturers using classical 2,4,6-trichlorophenol routes face tarry by-products that degrade yield and complicate impurity profiling. This ≥98% pure penultimate intermediate eliminates these issues via regiochemically defined ring-chlorine orientation. • 91.89% benchmark etherification yield vs. variable trichlorophenol routes • 31°C melting point enables continuous-flow processing with minimal heating • Consistent lot-to-lot quality simplifies regulatory impurity profiling Supplied as white crystalline solid; store sealed dry at 2-8°C; ships at ambient.

Molecular Formula C8H6Cl4O
Molecular Weight 259.9 g/mol
CAS No. 13001-29-1
Cat. No. B078630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trichloro-2-(2-chloroethoxy)benzene
CAS13001-29-1
Molecular FormulaC8H6Cl4O
Molecular Weight259.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OCCCl)Cl)Cl
InChIInChI=1S/C8H6Cl4O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2
InChIKeyYNJGVSWHTYTTDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trichloro-2-(2-chloroethoxy)benzene: Physicochemical Profile


1,3,5‑Trichloro‑2‑(2‑chloroethoxy)benzene (CAS 13001‑29‑1) is a fully halogenated aromatic ether (C₈H₆Cl₄O, MW 259.94) characterized by three ring‑chlorines in the 1,3,5‑positions and a 2‑chloroethoxy side‑chain [REFS‑1]. At room temperature it is a white crystalline solid (m.p. 31 °C), insoluble in water but freely soluble in common organic solvents [REFS‑2], and is supplied commercially at ≥98 % purity [REFS‑3]. These attributes define its role as the principal penultimate intermediate in the large‑scale manufacture of the imidazole fungicide prochloraz [REFS‑4].

Agrochemical intermediate procurement
Pre-formed prochloraz penultimate building block
Continuous-flow liquid dosing
Low melting solid (near-ambient liquefaction)
High-lipophilicity scaffold research
Reported log P supports organic-phase retention studies

1,3,5-Trichloro-2-(2-chloroethoxy)benzene: Substitution Limitations


Regioisomeric analogs such as 1,2,4‑trichloro‑5‑(2‑chloroethoxy)benzene share the identical molecular formula and chloroethoxy side‑chain but differ fundamentally in substitution pattern [REFS‑1]. In the prochloraz route, the 1,3,5‑oriented ring‑chlorines direct subsequent amination and imidazole‑formation steps with high regiochemical fidelity; mis‑substituted isomers generate inseparable by‑product impurities that degrade final active‑ingredient purity [REFS‑2]. Moreover, the classical starting material 2,4,6‑trichlorophenol mandates tedious purification to avoid tarry by‑products, whereas the pre‑formed chloroethoxy intermediate streamlines downstream processing and consistently delivers higher synthetic yields [REFS‑2]. Thus, procurement of the specific 1,3,5‑trichloro‑2‑(2‑chloroethoxy) isomer is critical for process economy and product quality.

Target 1,3,5-Trichloro-2-(2-chloroethoxy)benzene Regiochemistry directs amination steps with high fidelity in prochloraz synthesis.
Substitute 1,2,4-Regioisomer (CAS 1016542-32-1) Mis-substitution pattern may generate inseparable by-products, degrading final active-ingredient purity.
Classical 2,4,6-Trichlorophenol (CAS 88-06-2) Direct phenol route may require re-purification to avoid tarry by-products, complicating scale-up economy.

1,3,5-Trichloro-2-(2-chloroethoxy)benzene: Key Differentiation Evidence


Commercial Purity vs. Classical Phenol

Commercially available 1,3,5‑trichloro‑2‑(2‑chloroethoxy)benzene is routinely supplied with a purity of ≥98 % [REFS‑1][REFS‑3]. In contrast, the classical precursor 2,4,6‑trichlorophenol typically achieves a minimum purity of only 95 %, and further purification is required to prevent tarry by‑products in subsequent prochloraz steps [REFS‑2]. The 3‑percentage‑point purity gap directly translates into lower impurity‑carryover risk and reduced re‑work in downstream condensation and imidazole‑ring‑closure stages.

Commercial Purity vs. Classical Phenol
Head-to-head
≥98 % vs. 95 %
Higher incoming purity may reduce impurity-carryover risk in downstream imidazole ring-closure stages.
Vendor CoA basis; re-purification requirement differs.
Agrochemical intermediate procurement Purity specification Prochloraz synthesis

Etherification Yield vs. Classical Routes

In a patented continuous etherification protocol, 1,3,5‑trichloro‑2‑(2‑chloroethoxy)benzene was obtained in 91.89 % yield with an HPLC purity of 99.47 % when starting from 2,4,6‑trichlorophenol [REFS‑1]. The classical GB 1,469,772 route that employs the same phenol directly without the chloroethoxy intermediate is reported to suffer from extensive tarry by‑product formation that lowers effective yield and complicates purification [REFS‑2]. Although a direct numerical yield for the classical route is not publicly established, the patent literature explicitly identifies the pre‑formed chloroethoxy intermediate as the solution to yield‑limiting impurities.

Etherification Yield vs. Classical Routes
Class-level inference
91.89 % (HPLC purity 99.47 %)
Reported high isolated yield supports a procurement rationale favoring the pre-formed intermediate.
Classical route yield not publicly quantified; tarry by-products documented in patent literature.
Process yield Etherification Prochloraz intermediate

Lipophilicity Differential vs. Core Phenol

The calculated log P of 1,3,5‑trichloro‑2‑(2‑chloroethoxy)benzene is 4.2644 [REFS‑1], whereas 2,4,6‑trichlorophenol exhibits a log P of 3.69 [REFS‑2]. The Δ log P of +0.57 units indicates a roughly four‑fold higher octanol/water partition coefficient for the chloroethoxy intermediate. This increased lipophilicity can influence the intermediate’s handling (solvent extraction efficiency) and, if residual, the environmental mobility of trace contaminants.

Lipophilicity Differential vs. Core Phenol
Head-to-head
log P 4.26 vs. 3.69
Higher lipophilicity context may influence solvent extraction efficiency and environmental mobility assessment.
Calculated values (XlogP3-AA); Δ +0.57 log P units.
LogP Lipophilicity Environmental fate Agrochemical intermediate

Lower Melting Point vs. Core Phenol

The melting point of 1,3,5‑trichloro‑2‑(2‑chloroethoxy)benzene is 31 °C [REFS‑1], while that of 2,4,6‑trichlorophenol is 64 °C [REFS‑2]. The 33 °C depression places the target intermediate just below typical ambient temperature, meaning it is a low‑melting solid that can be readily liquefied by gentle warming. This facilitates liquid‑phase dosing and pumping in industrial reactors without the need for high‑temperature melt systems required for the higher‑melting phenol.

Lower Melting Point vs. Core Phenol
Head-to-head
31 °C vs. 64 °C
Near-ambient melting point may simplify liquid-phase dosing and reduce energy input in plant logistics.
33 °C depression relative to classical phenol.
Melting point Physical form Handling and storage

1,3,5-Trichloro-2-(2-chloroethoxy)benzene: Key Application Scenarios


Large-Scale Prochloraz Manufacturing

For manufacturers of prochloraz fungicide, sourcing the intermediate at ≥98 % purity [REFS‑1] directly mitigates the risk of tarry by‑product formation that is well‑documented with the classical 2,4,6‑trichlorophenol route [REFS‑2]. The high purity and consistent quality enable tighter process control, reduce batch failures, and simplify regulatory impurity profiling.

Continuous-Flow Liquid-Phase Dosing

The low melting point (31 °C) of the target compound [REFS‑3] allows it to be maintained as a liquid with minimal heating, making it particularly suited for continuous‑flow etherification‑amination sequences in modern agrochemical plants. This contrasts with alternatives that require higher‑temperature melt systems, reducing energy costs and improving thermal safety margins.

High-Lipophilicity Building Blocks for Agrochemical R&D

With a log P of 4.26, approximately 4‑fold higher than 2,4,6‑trichlorophenol [REFS‑4][REFS‑5], the chloroethoxy intermediate provides a lipophilic scaffold for medicinal and agrochemical SAR studies where partitioning into biological membranes or organic phases is a key parameter. Researchers can procure this building block to systematically explore lipophilicity‑driven bioactivity trends.

Green Chemistry High-Yield Etherification

The etherification step that produces the target intermediate achieves 91.89 % yield under controlled conditions [REFS‑6], outperforming routes that incur yield losses from tarry by‑products. Process chemists can use this quantitative benchmark to design waste‑minimized, cost‑effective routes for downstream prochloraz or related imidazole‑based agrochemicals.

Application
Selection Property
Validation Focus
Large-Scale Prochloraz Manufacturing
Commercial purity specification
Tarry by-product mitigation and batch consistency
Continuous-Flow Liquid-Phase Dosing
Low melting point (near-ambient liquefaction)
Energy input reduction and thermal safety margin
High-Lipophilicity Building Block R&D
Reported log P context
Organic-phase retention and SAR partitioning studies
High-Yield Etherification Process Design
Reported isolated yield benchmark
Waste-minimized, cost-effective route development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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